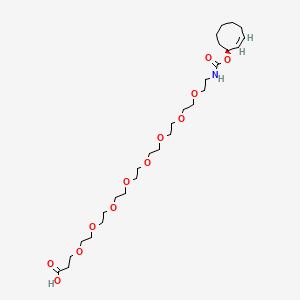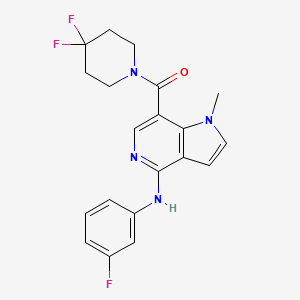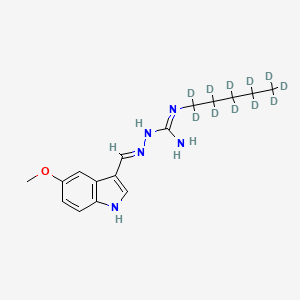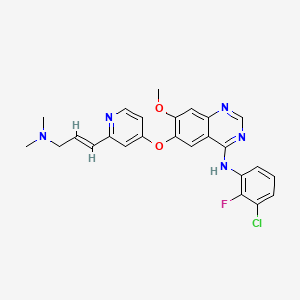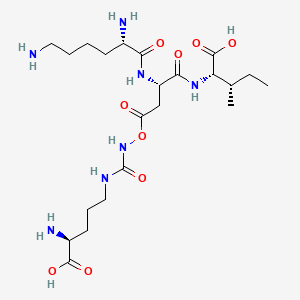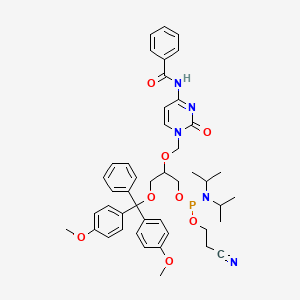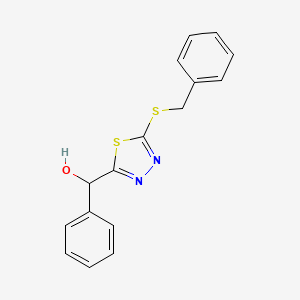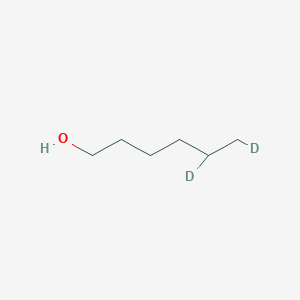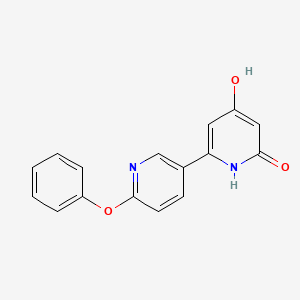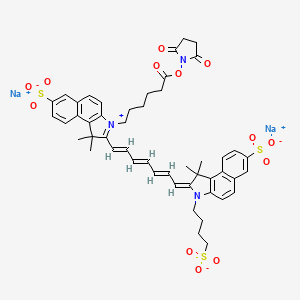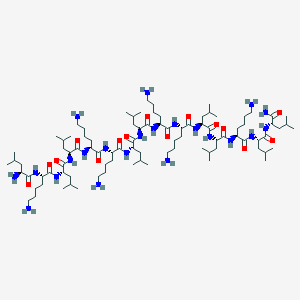
Acetyl-binankadsurin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Acetyl-binankadsurin A can be isolated from the plant Kadsura longipedunculata . The preparation method involves extracting the compound from the plant material using solvents such as ethanol or chloroform . The extract is then purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Acetyl-binankadsurin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acetyl-binankadsurin A has several scientific research applications. It has been studied for its potential anti-HIV activity due to its weak inhibitory effect on HIV-1 protease . Additionally, it has been investigated for its potential use in treating other diseases and conditions, such as diabetes and Alzheimer’s disease . The compound’s ability to inhibit certain enzymes makes it a valuable tool in biochemical and pharmacological research .
Mechanism of Action
The mechanism of action of Acetyl-binankadsurin A involves its interaction with specific molecular targets, such as HIV-1 protease . By binding to the active site of the enzyme, it inhibits its activity, thereby preventing the replication of the virus . The exact molecular pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Acetyl-binankadsurin A is similar to other lignan compounds isolated from the Kadsura genus, such as binankadsurin A and kadsuralactone B . These compounds share similar structural features and biological activities . this compound is unique in its specific inhibitory activity against HIV-1 protease .
Properties
Molecular Formula |
C24H28O8 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] acetate |
InChI |
InChI=1S/C24H28O8/c1-11-7-14-8-16(27-4)22(28-5)20(26)18(14)19-15(21(12(11)2)32-13(3)25)9-17-23(24(19)29-6)31-10-30-17/h8-9,11-12,21,26H,7,10H2,1-6H3/t11-,12-,21-/m1/s1 |
InChI Key |
FQRABLUDNBDAFZ-JWCBKOKGSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)OC(=O)C)OCO4)OC)O)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C)OCO4)OC)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


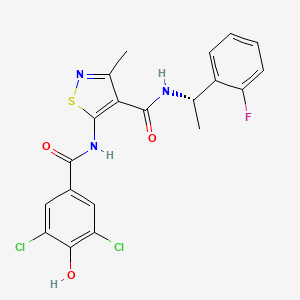
![(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid](/img/structure/B12380587.png)

